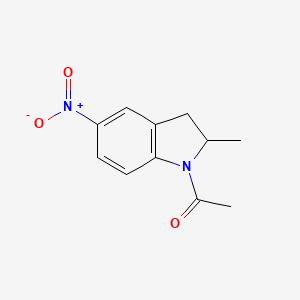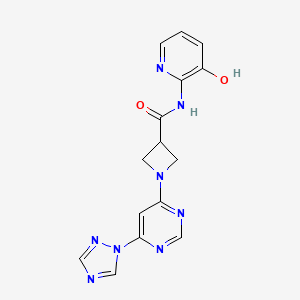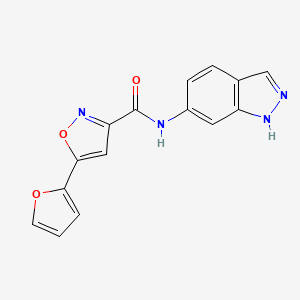
1-Acetyl-2-methyl-5-nitroindoline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Acetyl-2-methyl-5-nitroindoline is a chemical compound with the molecular formula C11H12N2O3 and a molecular weight of 220.23 g/mol . It belongs to the class of indole derivatives, which are significant due to their presence in various natural products and pharmaceuticals . This compound is characterized by an indoline core substituted with acetyl, methyl, and nitro groups, making it a versatile molecule for various chemical reactions and applications.
Métodos De Preparación
The synthesis of 1-Acetyl-2-methyl-5-nitroindoline typically involves the nitration of 2-methylindoline followed by acetylation. The nitration reaction is carried out using a mixture of concentrated nitric acid and sulfuric acid at low temperatures to introduce the nitro group at the 5-position of the indoline ring . The resulting 2-methyl-5-nitroindoline is then acetylated using acetic anhydride in the presence of a base such as pyridine to yield this compound .
Industrial production methods for this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield .
Análisis De Reacciones Químicas
1-Acetyl-2-methyl-5-nitroindoline undergoes various chemical reactions, including:
Substitution: The acetyl group can be substituted with other acyl groups through nucleophilic acyl substitution reactions.
Common reagents and conditions used in these reactions include hydrogen gas, palladium catalysts, acetic anhydride, pyridine, and potassium permanganate . The major products formed from these reactions include 1-acetyl-2-methyl-5-aminoindoline, 1-acyl-2-methyl-5-nitroindoline, and 1-acetyl-2-carboxy-5-nitroindoline .
Aplicaciones Científicas De Investigación
1-Acetyl-2-methyl-5-nitroindoline has several scientific research applications:
Mecanismo De Acción
The mechanism of action of 1-Acetyl-2-methyl-5-nitroindoline involves its interaction with specific molecular targets and pathways. For example, its nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular components, leading to antimicrobial or anticancer effects . The acetyl and methyl groups may also play a role in modulating the compound’s biological activity by affecting its solubility and membrane permeability .
Comparación Con Compuestos Similares
1-Acetyl-2-methyl-5-nitroindoline can be compared with other indole derivatives such as:
1-Acetyl-2-methylindoline: Lacks the nitro group, which may result in different biological activities and chemical reactivity.
2-Methyl-5-nitroindoline: Lacks the acetyl group, which may affect its solubility and interaction with biological targets.
1-Acetyl-5-nitroindoline: Lacks the methyl group, which may influence its chemical stability and reactivity.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties .
Propiedades
IUPAC Name |
1-(2-methyl-5-nitro-2,3-dihydroindol-1-yl)ethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12N2O3/c1-7-5-9-6-10(13(15)16)3-4-11(9)12(7)8(2)14/h3-4,6-7H,5H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FNGVDDLTALTXPK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC2=C(N1C(=O)C)C=CC(=C2)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
220.22 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![(2Z)-2-[(4-carbamoylphenyl)imino]-6-chloro-N-(tetrahydrofuran-2-ylmethyl)-2H-chromene-3-carboxamide](/img/structure/B2630160.png)

![3-[(4,6-dimethylpyrimidin-2-yl)amino]-1-{2-[3-(prop-1-en-2-yl)phenyl]propan-2-yl}urea](/img/structure/B2630163.png)
![N-(5,6-dimethyl-1,3-benzothiazol-2-yl)-N-[(pyridin-3-yl)methyl]-1-(thiophene-2-sulfonyl)piperidine-4-carboxamide](/img/structure/B2630165.png)
![4-amino-3-benzyl-N-[(4-methoxyphenyl)methyl]-2-sulfanylidene-2,3-dihydro-1,3-thiazole-5-carboxamide](/img/structure/B2630168.png)
![3-[5-({[(4-fluorophenyl)carbamoyl]methyl}sulfanyl)-3-oxo-2H,3H-imidazo[1,2-c]quinazolin-2-yl]-N-[(thiophen-2-yl)methyl]propanamide](/img/structure/B2630172.png)
![1-(4-chlorophenyl)-N-(4-methoxyphenyl)-3,4-dihydropyrrolo[1,2-a]pyrazine-2(1H)-carboxamide](/img/structure/B2630173.png)
![N-[2-(4-chlorophenyl)ethyl]-2-(2,4-dioxo-1H-quinazolin-3-yl)acetamide](/img/structure/B2630174.png)
![2-(3-Cyclopropyl-4-(difluoromethyl)-6-phenyl-1H-pyrazolo[3,4-b]pyridin-1-yl)acetic acid](/img/structure/B2630177.png)

![4-[(2,6-Dichlorophenyl)methyl]morpholine](/img/structure/B2630179.png)
![1-[2,5-dimethyl-4-(pyrrolidine-1-sulfonyl)furan-3-carbonyl]-4-(2-methoxyphenyl)piperazine](/img/structure/B2630180.png)
